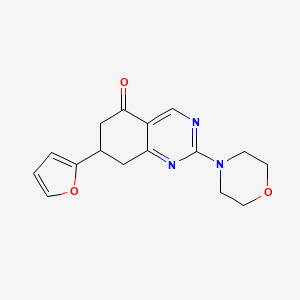

7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one

Beschreibung

7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one is a quinazolinone derivative characterized by a bicyclic core structure with a ketone group at position 5, a 2-furyl substituent at position 7, and a morpholin-4-yl group at position 2. The incorporation of the morpholine ring enhances solubility and bioavailability, while the 2-furyl group may contribute to interactions with biological targets through hydrogen bonding or π-π stacking .

Eigenschaften

Molekularformel |

C16H17N3O3 |

|---|---|

Molekulargewicht |

299.32 g/mol |

IUPAC-Name |

7-(furan-2-yl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C16H17N3O3/c20-14-9-11(15-2-1-5-22-15)8-13-12(14)10-17-16(18-13)19-3-6-21-7-4-19/h1-2,5,10-11H,3-4,6-9H2 |

InChI-Schlüssel |

BAWKAHQOINZRIN-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions

-

Step 1: Synthesis of Quinazolinone Core

Reagents: Anthranilic acid, formamide

Conditions: Reflux in the presence of a catalyst such as polyphosphoric acid

Reaction: Formation of the quinazolinone ring through cyclization

Analyse Chemischer Reaktionen

Reaktionstypen: 7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furan-2,3-dion-Derivate zu bilden.

Reduktion: Der Quinazolinon-Kern kann reduziert werden, um Dihydroquinazolinon-Derivate zu bilden.

Substitution: Der Morpholinring kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Furan-2,3-dion-Derivate

Reduktion: Dihydroquinazolinon-Derivate

Substitution: Verschiedene substituierte Morpholin-Derivate

Chemie:

Katalyse: Wird als Ligand in Übergangsmetall-katalysierten Reaktionen verwendet.

Organische Synthese: Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologie:

Enzyminhibition: Potenzieller Inhibitor von Enzymen wie Kinasen und Proteasen.

Biologische Sonden: Wird in der Untersuchung von biologischen Signalwegen und Mechanismen verwendet.

Medizin:

Arzneimittelentwicklung: Potenzieller Kandidat für die Entwicklung neuer Therapeutika, insbesondere in der Onkologie und Neurologie.

Pharmakologie: Wird auf seine pharmakokinetischen und pharmakodynamischen Eigenschaften untersucht.

Industrie:

Materialwissenschaften: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet.

Landwirtschaft: Potenzielle Verwendung als Pestizid oder Herbizid aufgrund seiner bioaktiven Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum von Enzymen binden und deren Aktivität hemmen oder mit Rezeptoren interagieren und deren Signalwege modulieren. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem Ziel ab.

Ähnliche Verbindungen:

- 7-(2-Furyl)-2-piperidin-4-yl-6,7,8-trihydroquinazolin-5-on

- 7-(2-Furyl)-2-pyrrolidin-4-yl-6,7,8-trihydroquinazolin-5-on

- 7-(2-Furyl)-2-piperazin-4-yl-6,7,8-trihydroquinazolin-5-on

Vergleich:

- Strukturelle Unterschiede: Der Hauptunterschied liegt im heterocyclischen Ring, der an den Quinazolinon-Kern gebunden ist (Morpholin vs. Piperidin, Pyrrolidin, Piperazin).

- Chemische Eigenschaften: Diese strukturellen Unterschiede können zu Variationen in der chemischen Reaktivität und Stabilität führen.

- Biologische Aktivität: Die verschiedenen heterocyclischen Ringe können zu unterschiedlichen biologischen Aktivitäten und Zielspezifitäten führen, wodurch jede Verbindung in ihren Anwendungen einzigartig wird.

Wirkmechanismus

The mechanism of action of 7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one can be contextualized by comparing it with analogs reported in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations: The quinazolinone core (present in the target compound and ’s analog) is associated with kinase inhibition and metabolic stability, whereas tetrahydroisoquinoline derivatives () are explored for antitumor activity . Sugar esters () prioritize solubility and biocompatibility, diverging from the pharmacological focus of quinazolinones .

Substituent Effects :

- Position 7 :

- The 2-furyl group in the target compound may offer moderate hydrophobicity compared to the 2-fluorophenyl group in ’s analog, which increases lipophilicity and membrane permeability .

- In sugar esters (), the furylacrylate moiety enhances antimicrobial activity but requires glycosylation to mitigate poor solubility .

- Position 2 :

Biological Implications: Tetrazole-containing compounds () mimic carboxylic acids, enhancing metabolic stability and bioavailability, a feature absent in the target compound . Nitrofuryl derivatives () exhibit carcinogenicity in rodents, but the absence of a nitro group in the target compound’s furyl substituent suggests a safer profile .

Research Findings

- Synthetic Accessibility : The target compound’s morpholine and furyl groups are synthetically tractable via established protocols, such as nucleophilic substitution and Suzuki coupling, akin to methods in and .

- Pharmacokinetics : Morpholine’s polarity likely reduces logP values compared to piperazine-based analogs, aligning with ’s emphasis on solubility-driven bioactivity .

- Safety Profile: Unlike nitrofuran derivatives (), the target compound lacks nitro groups linked to carcinogenicity in rodent models, suggesting reduced toxicity risks .

Biologische Aktivität

7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Antitumor Activity : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, suggesting potential as an antibiotic agent.

- Anti-inflammatory Effects : Preliminary data indicate that it may modulate inflammatory pathways, contributing to reduced inflammation in experimental models.

Pharmacological Effects

The pharmacological profile of this compound includes:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces inflammatory markers |

Case Study 1: Antitumor Activity

In a study conducted on various cancer cell lines, including breast and lung cancer, this compound exhibited IC50 values ranging from 10 to 20 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, with a minimum inhibitory concentration (MIC) determined at 25 µM for both strains.

Case Study 3: Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects using a murine model of acute inflammation. Treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to 7-(2-Furyl)-2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazolinones possess activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the molecular structure enhances this activity, indicating that modifications to the compound could lead to improved efficacy against resistant strains .

Anticancer Potential

The compound's mechanism of action involves binding to specific enzymes or receptors that play roles in cancer cell proliferation. Preliminary studies suggest that quinazolinone derivatives can inhibit tumor growth by interfering with signaling pathways crucial for cancer cell survival . Further research is needed to elucidate the specific pathways affected by this compound.

Neuroprotective Effects

There is emerging interest in the neuroprotective potential of compounds containing morpholine and quinazoline moieties. Some studies suggest that these compounds may have the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.